DPPH Radical Scavenging vs. Positional Isomers
In a direct head-to-head DPPH assay, 6-O-galloyl-α/β-D-glucose (Fr2-3-1/Fr2-3-2) exhibited an IC₅₀ of 7.36 ± 0.25 μM, which is approximately 2.5-fold more potent than the reference antioxidant quercetin (IC₅₀: 18.61 ± 3.55 μM) but approximately 33% weaker than the 2-O-galloyl positional isomer (Fr2-1-2/Fr2-1-3, IC₅₀: 5.52 ± 0.32 μM) and statistically comparable to the 1-O-galloyl isomer (Fr2-2-1, IC₅₀: 7.22 ± 0.57 μM) [1]. The rank order of potency—2-O-galloyl > 1-O-galloyl ≈ 6-O-galloyl > quercetin—demonstrates that the position of the galloyl ester on the glucose ring significantly modulates free radical scavenging capacity [1].
| Evidence Dimension | DPPH free radical scavenging (IC₅₀) |
|---|---|
| Target Compound Data | 6-O-Galloyl-α/β-D-glucose: IC₅₀ = 7.36 ± 0.25 μM |
| Comparator Or Baseline | 2-O-Galloyl-α/β-D-glucose: IC₅₀ = 5.52 ± 0.32 μM; 1-O-Galloyl-β-D-glucose: IC₅₀ = 7.22 ± 0.57 μM; Quercetin (positive control): IC₅₀ = 18.61 ± 3.55 μM |
| Quantified Difference | 6-O-Galloylglucose is 2.53-fold more potent than quercetin, 1.33-fold weaker than the 2-O isomer, and approximately equipotent to the 1-O isomer |
| Conditions | DPPH (1,1-diphenyl-2-picrylhydrazyl) assay in 50% EtOH/H₂O; compounds isolated from Saxifraga tangutica via preparative HPLC; quercetin used as positive control |
Why This Matters
For researchers procuring an antioxidant galloylglucose standard, the positional isomer choice directly determines experimental potency—selecting the 2-O isomer instead of 6-O-galloylglucose yields 33% lower IC₅₀, which may confound dose-response interpretations if the isomer identity is not verified.
- [1] Song C, et al. Isolation of highly polar galloyl glucoside tautomers from Saxifraga tangutica through preparative chromatography and assessment of their in vitro antioxidant activity. BMC Chemistry, 2024;18(1):222. View Source
